molecular formula C12H14BrN3O B13924323 6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13924323
M. Wt: 296.16 g/mol
InChI Key: MEWZYBPAYNAYJL-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 6th position, a methyl group at the 3rd position, and a tetrahydro-2H-pyran-2-yl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrazolo[4,3-b]pyridine core and introduce the bromine atom via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The methyl group can be introduced through alkylation reactions using methyl iodide or similar alkylating agents. The tetrahydro-2H-pyran-2-yl group can be attached via nucleophilic substitution reactions using appropriate pyran derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[4,3-b]pyridine derivatives .

Scientific Research Applications

6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and other functional groups on the compound can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its solubility and bioactivity.

    3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine atom, which may influence its reactivity and interaction with molecular targets.

    6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine: Lacks the methyl group, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of the bromine atom, methyl group, and tetrahydro-2H-pyran-2-yl group in 6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its versatility in various chemical reactions and its potential as a bioactive compound .

Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

6-bromo-3-methyl-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C12H14BrN3O/c1-8-12-10(6-9(13)7-14-12)16(15-8)11-4-2-3-5-17-11/h6-7,11H,2-5H2,1H3

InChI Key

MEWZYBPAYNAYJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CC(=C2)Br)C3CCCCO3

Origin of Product

United States

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